Cas no 282524-95-2 (3-tert-Butoxycarbonylamino-hexanoic acid)
3-tert-Butoxycarbonylamino-hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylaminohexanoic acid
- AA138
- AB11669
- AG-A-62705
- AGN-PC-01A996
- CTK6D3952
- KB-96528
- 3-((tert-Butoxycarbonyl)amino)hexanoic acid
- CS-0297167
- 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- AKOS015996322
- 282524-95-2
- 2-hydroxy-,(3S)-
- DB-204788
- MFCD06228083
- MFCD02258128
- DTXSID901218807
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- TS-7139
- EN300-120605
- DB-016734
- SCHEMBL1853923
-
- MDL: MFCD02258128
- Inchi: 1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
- InChI Key: WTYLEXCGLNFFIN-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)CCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14713
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63
3-tert-Butoxycarbonylamino-hexanoic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
3-tert-Butoxycarbonylamino-hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B943590-50mg |
3-tert-Butoxycarbonylamino-hexanoic Acid |
282524-95-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B943590-100mg |
3-tert-Butoxycarbonylamino-hexanoic Acid |
282524-95-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B943590-500mg |
3-tert-Butoxycarbonylamino-hexanoic Acid |
282524-95-2 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Fluorochem | 031582-1g |
3-tert-Butoxycarbonylaminohexanoic acid |
282524-95-2 | 1g |
£132.00 | 2022-03-01 | ||
| Fluorochem | 031582-5g |
3-tert-Butoxycarbonylaminohexanoic acid |
282524-95-2 | 5g |
£527.00 | 2022-03-01 | ||
| Apollo Scientific | OR307568-250mg |
3-tert-Butoxycarbonylamino-hexanoic acid |
282524-95-2 | 250mg |
£173.00 | 2025-02-19 | ||
| Apollo Scientific | OR307568-1g |
3-tert-Butoxycarbonylamino-hexanoic acid |
282524-95-2 | 1g |
£446.00 | 2025-02-19 | ||
| abcr | AB212684-100 mg |
3-tert-Butoxycarbonylamino-hexanoic acid |
282524-95-2 | 100MG |
€128.90 | 2022-06-11 | ||
| abcr | AB212684-250 mg |
3-tert-Butoxycarbonylamino-hexanoic acid |
282524-95-2 | 250MG |
€231.60 | 2022-06-11 | ||
| abcr | AB212684-1 g |
3-tert-Butoxycarbonylamino-hexanoic acid |
282524-95-2 | 1g |
€658.20 | 2022-06-11 |
3-tert-Butoxycarbonylamino-hexanoic acid Suppliers
3-tert-Butoxycarbonylamino-hexanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-tert-Butoxycarbonylamino-hexanoic acid
Introduction to 3-tert-Butoxycarbonylamino-hexanoic acid (CAS No. 282524-95-2) and Its Applications in Modern Chemical Biology
3-tert-Butoxycarbonylamino-hexanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 282524-95-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its structural features and functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents and in the exploration of biochemical pathways.
The butoxycarbonyl (Boc) protecting group attached to the amino functionality of hexanoic acid is a critical feature of this compound. The Boc group is widely employed in peptide synthesis and drug development due to its stability under a variety of reaction conditions while being removable under mild acidic conditions. This characteristic makes 3-tert-Butoxycarbonylamino-hexanoic acid an essential building block for constructing more complex molecules, such as peptidomimetics and protease inhibitors.
In recent years, there has been a surge in research focused on the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The structural motif of hexanoic acid, with its linear aliphatic side chain, provides a scaffold that can be modified to enhance binding affinity and selectivity. The incorporation of the Boc-amino group allows for controlled modifications during synthetic pathways, enabling researchers to fine-tune the properties of their target molecules.
One of the most compelling applications of 3-tert-Butoxycarbonylamino-hexanoic acid is in the field of drug discovery. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in creating inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in cancer progression, inflammation, and tissue remodeling. The ability to modify the hexanoic acid backbone while retaining the protective Boc group has facilitated the synthesis of highly potent and selective MMP inhibitors.
The versatility of 3-tert-Butoxycarbonylamino-hexanoic acid extends beyond peptide chemistry. It has been utilized in the synthesis of non-peptide analogs that exhibit similar biological activities but with improved solubility and metabolic stability. These analogs are particularly valuable in drug development pipelines where pharmacokinetic profiles are critical for clinical success. The compound’s role in generating such derivatives underscores its importance as a synthetic intermediate.
Advances in computational chemistry and molecular modeling have further enhanced the utility of 3-tert-Butoxycarbonylamino-hexanoic acid. Researchers are now employing these tools to predict how modifications to the hexanoic acid scaffold will affect the biological activity of their compounds. This approach has led to the identification of novel lead structures with enhanced potency and reduced toxicity. The integration of experimental data with computational predictions has accelerated the drug discovery process, making compounds like 3-tert-Butoxycarbonylamino-hexanoic acid indispensable tools for modern medicinal chemists.
The synthesis of 3-tert-Butoxycarbonylamino-hexanoic acid itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes have been optimized to ensure high yields and purity, making it readily available for research applications. These advancements have not only improved access to this compound but also paved the way for its use in large-scale production processes required for industrial applications.
In conclusion, 3-tert-Butoxycarbonylamino-hexanoic acid (CAS No. 282524-95-2) represents a cornerstone in chemical biology and pharmaceutical research. Its unique structural features and functional groups make it an invaluable intermediate for synthesizing bioactive molecules, particularly peptidomimetics and protease inhibitors. As research continues to evolve, this compound will undoubtedly play an even greater role in the development of next-generation therapeutics that address unmet medical needs.
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